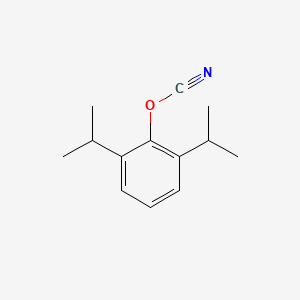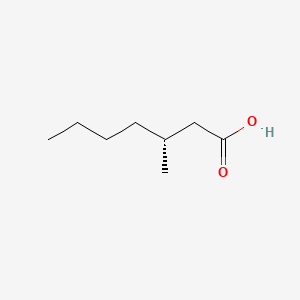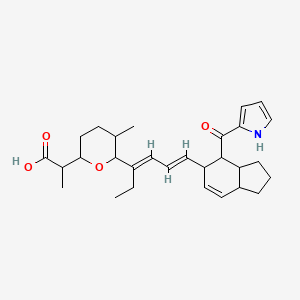![molecular formula C16H12N2O2 B1638195 (E)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid](/img/structure/B1638195.png)
(E)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acrylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of 3-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acrylic acid consists of an imidazo[1,2-a]pyridine core with a phenyl group at the 2-position and an acrylic acid moiety at the 3-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acrylic acid can be achieved through multicomponent condensation reactions. One effective method involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This reaction typically takes place in acetonitrile (MeCN) at elevated temperatures, followed by the addition of acetic acid (AcOH) to complete the reaction . The yields of this method range from 51% to 74% .
Industrial Production Methods
Industrial production methods for 3-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acrylic acid are not well-documented in the literature. the multicomponent condensation approach mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
化学反应分析
Types of Reactions
3-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form glyoxals and other oxidation products.
Reduction: Reduction reactions can convert the acrylic acid moiety to other functional groups.
Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Gold-catalyzed oxidation reactions are commonly used.
Reduction: Common reducing agents include hydrogen gas (H₂) and metal catalysts.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield glyoxals, while substitution reactions can introduce various functional groups onto the phenyl or pyridine rings.
科学研究应用
3-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acrylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Exhibits antibacterial, antifungal, antiviral, and anti-inflammatory activities.
Industry: Used in the development of novel materials and pharmaceuticals.
作用机制
The mechanism of action of 3-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acrylic acid involves its interaction with various molecular targets and pathways. For instance, imidazo[1,2-a]pyridine derivatives like this compound can block γ-aminobutyric acid (GABA) receptors, leading to hypnotic and sedative effects . Additionally, the compound may inhibit specific enzymes or proteins involved in disease pathways, contributing to its therapeutic potential.
相似化合物的比较
Similar Compounds
Zolpidem: Used to treat short-term insomnia and functions by blocking GABA receptors.
Alpidem: Another imidazo[1,2-a]pyridine derivative with anxiolytic properties.
Uniqueness
3-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acrylic acid is unique due to its acrylic acid moiety, which imparts distinct chemical reactivity and potential biological activities compared to other imidazo[1,2-a]pyridine derivatives. Its ability to undergo various chemical reactions and its broad spectrum of biological activities make it a valuable compound for scientific research and potential therapeutic applications.
属性
分子式 |
C16H12N2O2 |
|---|---|
分子量 |
264.28 g/mol |
IUPAC 名称 |
(E)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C16H12N2O2/c19-15(20)10-9-13-16(12-6-2-1-3-7-12)17-14-8-4-5-11-18(13)14/h1-11H,(H,19,20)/b10-9+ |
InChI 键 |
RUBYIZKMLSFLLU-MDZDMXLPSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)C=CC(=O)O |
手性 SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)/C=C/C(=O)O |
规范 SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


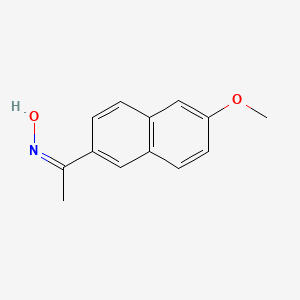
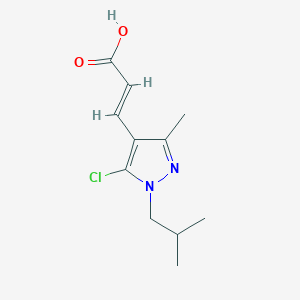
![N,N-dimethyl-4-[2-(4-pyridinyl)-1-propenyl]aniline](/img/structure/B1638120.png)
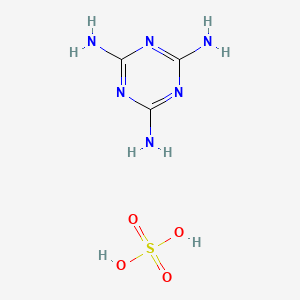
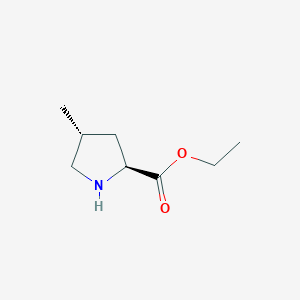

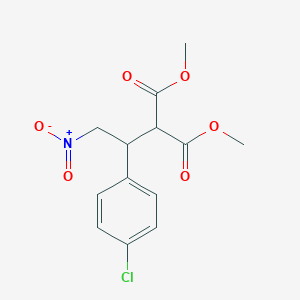
![2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic Acid](/img/structure/B1638154.png)

